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Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of

ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1]

[2] Polyamines are essential for cell proliferation and differentiation, and their elevated levels

are often associated with neoplastic transformation.[3][4] This has positioned ODC as a

compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of

the early clinical trials of eflornithine in oncology, focusing on quantitative data, experimental

protocols, and the underlying signaling pathways.

Mechanism of Action: Inhibition of Polyamine
Biosynthesis
Eflornithine acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the

conversion of ornithine to putrescine, the first and rate-limiting step in polyamine synthesis.[1]

This depletion of polyamines, such as putrescine, spermidine, and spermine, leads to a

cytostatic effect, inhibiting cell division and proliferation.[3][4] In certain cancer types, such as

neuroblastoma with MYCN amplification, eflornithine's inhibition of ODC can restore the

balance of the LIN28/Let-7 pathway, further suppressing tumor growth.[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b3056263?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5977277/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/stellar-study-of-eflornithine-with-lomustine-in-patients-with-aa/
https://pubmed.ncbi.nlm.nih.gov/1380989/
https://cancer.iu.edu/patients/clinical-trials/1112
https://pubmed.ncbi.nlm.nih.gov/1380989/
https://cancer.iu.edu/patients/clinical-trials/1112
https://pmc.ncbi.nlm.nih.gov/articles/PMC5977277/
https://pubmed.ncbi.nlm.nih.gov/1380989/
https://cancer.iu.edu/patients/clinical-trials/1112
https://pmc.ncbi.nlm.nih.gov/articles/PMC5977277/
https://pubmed.ncbi.nlm.nih.gov/1380989/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Effects

Ornithine Putrescine
ODC

Spermidine

Spermidine
synthase

Spermine

Spermine
synthase Cell Proliferation

&
Differentiation

Ornithine
Decarboxylase (ODC)

Spermidine/Spermine
N1-acetyltransferase (SSAT)

Eflornithine (DFMO)

Click to download full resolution via product page

Figure 1: Eflornithine's inhibition of the polyamine biosynthesis pathway.

Early Clinical Trials in Glioma
Eflornithine has been investigated in patients with high-grade gliomas, both as a monotherapy

and in combination with other agents.[1]

Eflornithine Monotherapy and Combination with
Mitoguazone
An early series of trials evaluated eflornithine alone and in combination with mitoguazone

(MGBG), an inhibitor of S-adenosylmethionine decarboxylase, another enzyme in the

polyamine pathway.[1][5]

Table 1: Efficacy of Eflornithine in Recurrent Gliomas[1][3][6]
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Treatment Arm Tumor Type
Number of
Evaluable
Patients

Antitumor
Activity (PR +
MR + SD)

Median Time
to Progression
(TTP)

Eflornithine

Monotherapy

Anaplastic

Glioma
44 45% 49 weeks

Glioblastoma

Multiforme
36 17% 32 weeks

Eflornithine +

Mitoguazone

Anaplastic

Glioma
19

74% (21%

Response, 53%

Stable Disease)

Not Reported

PR: Partial Response, MR: Minor Response, SD: Stable Disease

Patient Population: Patients with recurrent or progressive glioblastoma multiforme or

anaplastic gliomas.

Treatment Regimen:

Year 1: Eflornithine 3.6 g/m² orally every 8 hours on days 1-14, 22-35, and 43-56. Cycles

were repeated every 63 days.

Year 2: Eflornithine on days 1-14, 29-42, and 57-70, with 84 days between cycles.

Response Evaluation: Changes in the size of contrast-enhanced neuroimages.

The combination arm of eflornithine and mitoguazone was halted prematurely due to lethal

hepatic necrosis in two patients.[3][6]

Eflornithine in Combination with PCV Chemotherapy
A significant phase III randomized trial (T92-0114) investigated the addition of eflornithine to

the PCV (procarbazine, lomustine, and vincristine) regimen in patients with anaplastic gliomas

following radiation therapy.[7]

Table 2: Efficacy of Eflornithine + PCV vs. PCV Alone in Anaplastic Gliomas[7]
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Outcome
Eflornithine +
PCV (n=114)

PCV Alone
(n=114)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival

71.1 months 37.5 months Not Reported 0.13

Median Overall

Survival
75.8 months 61.1 months 0.74 (0.5 - 1.08) 0.12

While the overall survival difference did not reach statistical significance over the entire follow-

up, a benefit was observed in the first two years of the study.[7]

Patient Population: Patients with anaplastic gliomas who had completed conventional

radiation therapy.

Treatment Arms:

Eflornithine + PCV: Eflornithine 3 g/m² orally every 8 hours for 14 days before and 4

weeks after lomustine administration, in addition to the standard PCV regimen.

PCV Alone: Standard PCV regimen.

Endpoints: The primary endpoint was overall survival, with progression-free survival as a key

secondary endpoint.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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